Ro 25-6981 hydrochloride
Overview
Description
Ro 25-6981 hydrochloride is a potent, selective, and activity-dependent NR2B subunit-specific NMDA receptor antagonist . It has been used as an NR2B antagonist for microinjecting rats to study the contribution of NR2B- and NR2A-containing N-methyl-D-aspartate receptors (NMDARs) to the formation of trace and contextual memory in the prefrontal cortex .
Molecular Structure Analysis
The molecular formula of Ro 25-6981 hydrochloride is C22H30ClNO2 . The molecular weight is 375.93 .Chemical Reactions Analysis
Ro 25-6981 hydrochloride is a potent, selective, and activity-dependent NR2B subunit-specific NMDA receptor antagonist . It shows anticonvulsant and anti-parkinsonian activity .Physical And Chemical Properties Analysis
Ro 25-6981 hydrochloride has a molecular weight of 375.93 and its molecular formula is C22H30ClNO2 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications
Biopharmaceutical Characterization and Antidepressant Efficacy
Ro 25-6981 has been characterized for its biopharmaceutical properties, demonstrating stability in gastrointestinal fluids, significant oral permeability, and metabolic pathways involving glucuronidation and sulfation. Its oral administration at specific dosages exhibited antidepressant-like activity in animal models, suggesting potential therapeutic applications for depression treatment due to its rapid and sustained antidepressant activity. This illustrates its potential as a novel therapeutic option for depression, underscoring the importance of its biopharmaceutical properties in drug development (Yellepeddi et al., 2018).
Pharmacological Interactions with NMDA Receptors
Further investigations into Ro 25-6981 have detailed its interactions with the NR2B subunit of NMDA receptors. Studies utilizing ligand binding techniques have confirmed that Ro 25-6981 inhibits the binding of specific ligands to NR1a/NR2B receptors but not NR1a/NR1 receptors, indicating its selectivity towards the NR2B subunit. This selectivity is crucial for understanding the pharmacological actions of Ro 25-6981 and its potential applications in targeting specific receptor subunits for therapeutic purposes (Lynch et al., 2001).
In Vitro Binding Properties
The in vitro binding characteristics of Ro 25-6981 have been thoroughly studied, demonstrating its high affinity for NR2B-containing NMDA receptors. This specificity is critical for the development of ligands capable of selectively targeting receptor subtypes, contributing to the understanding of receptor distribution and regulation within the nervous system. Such studies highlight the utility of Ro 25-6981 as a tool in neuroscientific research, particularly in exploring the regulation and expression of NMDA receptor subtypes (Mutel et al., 1998).
Neuroprotective Effects Against Ischemia/Reperfusion-Induced Brain Injury
Ro 25-6981 has been explored for its neuroprotective effects, particularly in models of cerebral ischemia/reperfusion injury. It has been found to regulate autophagy-related proteins during ischemia/reperfusion, suggesting a mechanism by which Ro 25-6981 could mitigate ischemic brain injury. This research opens avenues for developing treatments for conditions associated with excessive autophagy or ischemic injury, showcasing the therapeutic potential of modulating NMDA receptor activity (Dong et al., 2017).
Future Directions
Ro 25-6981 hydrochloride shows potential for research in Parkinson’s disease (PD) . It has been used in various studies, including those investigating its effects on contraversive rotations in 6-hydroxydopamine (6-OHDA)-lesioned rats, its age- and activation-dependent anticonvulsant action at early postnatal development in rats, and its analgesic effects on incision pain in rats .
properties
IUPAC Name |
4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;/h2-10,17,19,22,24-25H,11-16H2,1H3;1H/t17-,22+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTZWXWTQQOMSH-OTCZLQCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017559 | |
Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ro 25-6981 hydrochloride | |
CAS RN |
919289-58-0 | |
Record name | 4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ro 25-6981 hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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